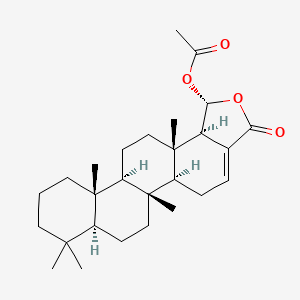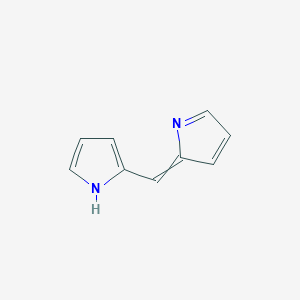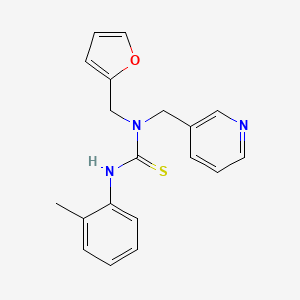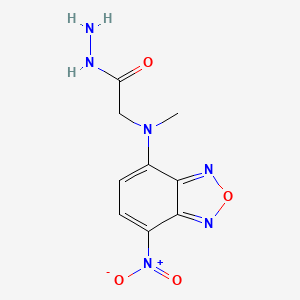![molecular formula C33H29N2O2P B1230645 (1R,2R)-2-[(R)-(diphenylphosphorylamino)-phenylmethyl]-N-(2-naphthalenyl)-1-cyclopropanecarboxamide](/img/structure/B1230645.png)
(1R,2R)-2-[(R)-(diphenylphosphorylamino)-phenylmethyl]-N-(2-naphthalenyl)-1-cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-[(R)-(diphenylphosphorylamino)-phenylmethyl]-N-(2-naphthalenyl)-1-cyclopropanecarboxamide is a member of naphthalenes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study by Özer et al. (2009) synthesized derivatives similar to the compound , focusing on their structural characterization through techniques like IR and NMR spectroscopy, as well as X-ray diffraction. This research highlights the potential of such compounds in the field of molecular characterization and structural analysis (Özer, Arslan, VanDerveer, & Külcü, 2009).
Asymmetric Synthesis Applications
- Boggs et al. (2007) demonstrated the efficient asymmetric synthesis of structurally related compounds, highlighting their potential application in the synthesis of pharmaceutical agents, such as treatments for human papillomavirus infections (Boggs et al., 2007).
Organometallic and Catalytic Applications
- Huang et al. (2010) explored the use of organopalladium complexes for promoting asymmetric hydrophosphination reactions. These complexes, related to the compound , could be significant in catalysis and the creation of chiral molecules (Huang et al., 2010).
- Additionally, Zhang et al. (2009) and Bungabong et al. (2007) both investigated similar palladium complexes in asymmetric synthesis, highlighting the compound's relevance in synthesizing diphosphine ligands with specific stereogenic centers, which are crucial in chiral catalysis (Zhang, Pullarkat, Li, & Leung, 2009); (Bungabong, Tan, Li, Selvaratnam, Dongol, & Leung, 2007).
Optical and Electrochemical Properties
- Wang et al. (2017) synthesized aromatic polyamides using a similar structure, investigating their electrochromic properties. This signifies the potential use of such compounds in materials science, particularly in developing electrochromic devices (Wang, Wu, Zhang, Niu, Wang, Zhang, Bai, & Wang, 2017).
Chiral Discrimination and Enantioselective Synthesis
- The compound's structure can be instrumental in chiral discrimination and enantioselective synthesis, as shown by Yang et al. (2006) and Cho et al. (2021) who developed novel compounds and complexes for these purposes (Yang, Wang, Zhong, Wu, & Fu, 2006); (Cho, Jeong, Lee, Lee, & Nayab, 2021).
Eigenschaften
Produktname |
(1R,2R)-2-[(R)-(diphenylphosphorylamino)-phenylmethyl]-N-(2-naphthalenyl)-1-cyclopropanecarboxamide |
|---|---|
Molekularformel |
C33H29N2O2P |
Molekulargewicht |
516.6 g/mol |
IUPAC-Name |
(1R,2R)-2-[(R)-(diphenylphosphorylamino)-phenylmethyl]-N-naphthalen-2-ylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C33H29N2O2P/c36-33(34-27-21-20-24-12-10-11-15-26(24)22-27)31-23-30(31)32(25-13-4-1-5-14-25)35-38(37,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-22,30-32H,23H2,(H,34,36)(H,35,37)/t30-,31-,32+/m1/s1 |
InChI-Schlüssel |
JTUINJHDTNXECT-IWWXRALLSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1C(=O)NC2=CC3=CC=CC=C3C=C2)[C@H](C4=CC=CC=C4)NP(=O)(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES |
C1C(C1C(=O)NC2=CC3=CC=CC=C3C=C2)C(C4=CC=CC=C4)NP(=O)(C5=CC=CC=C5)C6=CC=CC=C6 |
Kanonische SMILES |
C1C(C1C(=O)NC2=CC3=CC=CC=C3C=C2)C(C4=CC=CC=C4)NP(=O)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[2-(2-Methoxyanilino)-2-oxoethyl]-2-benzofuro[3,2-b]pyrrolecarboxylic acid methyl ester](/img/structure/B1230576.png)
![5-(3,4-dimethoxyphenyl)-N-[1-[(2-methylphenyl)methyl]-4-pyrazolyl]-3-isoxazolecarboxamide](/img/structure/B1230577.png)

![6,7-dimethoxy-N-[(5-methyl-2-furanyl)methyl]-2-(2-methylpropyl)-1-oxo-4-isoquinolinecarboxamide](/img/structure/B1230579.png)
![N-(1,3-benzodioxol-5-yl)-3-ethyl-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1230580.png)

![6-[(4-Chloroanilino)methylidene]-3-prop-2-enoxy-1-cyclohexa-2,4-dienone](/img/structure/B1230583.png)

